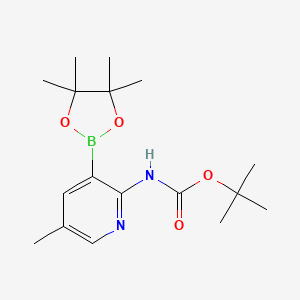

tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound. Its empirical formula is C21H33BN2O5 and its molecular weight is 404.31 .

Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The exact details of the molecular structure are not provided in the available resources.Chemical Reactions Analysis

The compound is a significant intermediate of 1H-indazole derivatives . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string isCC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)(C)O3)C1 . More detailed physical and chemical properties are not provided in the available resources.

Wissenschaftliche Forschungsanwendungen

- Researchers utilize this compound to functionalize organic molecules by replacing hydrogen atoms with boron-containing groups. For instance, it can be employed in the synthesis of pinacol boronates, which find applications in cross-coupling reactions and drug discovery .

- Researchers use this compound to access crizotinib analogs, study their biological activity, and explore potential anticancer properties .

- It can react with alkynes and alkenes in the presence of transition metal catalysts to form boron-containing products. These intermediates are useful in organic synthesis and materials science .

- Specifically, it undergoes borylation at the benzylic C-H bond of alkylbenzenes, leading to pinacol benzyl boronate formation. This methodology provides a versatile route to functionalized aromatic compounds .

- By modifying the pyridine and carbamate moieties, scientists can design novel analogs with improved pharmacological properties. These derivatives may exhibit enhanced bioactivity or selectivity against specific targets .

- Density functional theory (DFT) calculations provide insights into its electronic structure, reactivity, and stability. Such studies aid in understanding its behavior in chemical reactions and guide further experimental work .

Borylation Reactions

Crizotinib Intermediates

Hydroboration

Palladium-Catalyzed Borylation of Benzylic C-H Bonds

Drug Discovery and Medicinal Chemistry

Computational Studies and DFT Calculations

Wirkmechanismus

Target of Action

It is known that such compounds are often used in the synthesis of biologically active compounds .

Mode of Action

Compounds with similar structures have been known to undergo reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

It is known that similar compounds can be involved in the borylation at the benzylic c-h bond of alkylbenzenes .

Result of Action

It is known that similar compounds are often used as intermediates in the synthesis of biologically active compounds .

Eigenschaften

IUPAC Name |

tert-butyl N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-11-9-12(18-23-16(5,6)17(7,8)24-18)13(19-10-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBJFQOVHAKAFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694424 |

Source

|

| Record name | tert-Butyl [5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310404-52-4 |

Source

|

| Record name | tert-Butyl [5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567780.png)